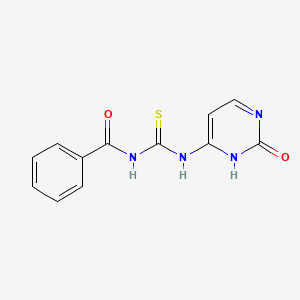

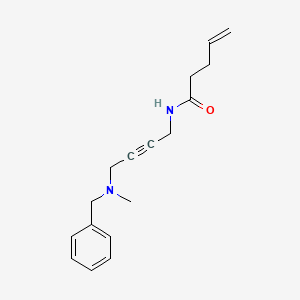

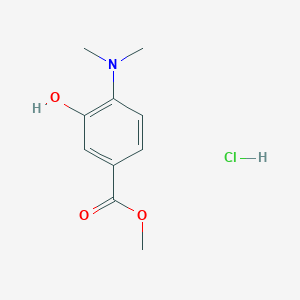

![molecular formula C18H18Cl2N4O3 B2642053 N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 329779-16-0](/img/structure/B2642053.png)

N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 4-Nitrophenyl chloroformate as a versatile coupling reagent . It’s used in the synthesis of poly(oxyethylene) modified dextrans and to prepare a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of 4-Nitrophenyl chloroformate . It’s used in various reactions such as the synthesis of poly(oxyethylene) modified dextrans, preparation of a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA, and the synthesis of mixed, activated carbonates, thiocarbonates, and activated urethanes .Scientific Research Applications

Synthesis and Pharmacological Evaluation

- A study highlights the synthesis of similar compounds with potential anxiolytic and skeletal muscle relaxant activities, emphasizing the role of these molecules in targeting GABAA receptors and their bioavailability/drug-likeness (S. Verma, S. Kumar, & S. Kumar, 2017).

Antimicrobial and Anticancer Activities

- Research on derivatives demonstrates significant antimicrobial activity against various pathogens and anticancer activity, suggesting their potential as lead compounds in drug development (S. Mehta et al., 2019). These findings underscore the versatility of these compounds in addressing multiple therapeutic targets.

Analytical and Synthetic Chemistry

- The development of green synthesis methods for nitroacetaminophen derivatives, including electrochemical approaches, indicates the compound's relevance in advancing sustainable chemical synthesis practices (E. Salahifar et al., 2015).

Biological Screening and Fingerprint Applications

- Studies have also explored the biological screening of related compounds for antibacterial, antifungal, anthelmintic activity, and their utility in fingerprint detection, highlighting a broad spectrum of potential applications beyond pharmacology (G. Khan et al., 2019).

Antiproliferative and Apoptosis-Inducing Activities

- The exploration of piperazine scaffolds in inducing apoptosis in cancer cells further illustrates the compound's relevance in oncology, offering a foundation for the development of novel anticancer agents (R. Khanam et al., 2018).

properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N4O3/c19-13-2-1-3-15(10-13)23-8-6-22(7-9-23)12-18(25)21-14-4-5-16(20)17(11-14)24(26)27/h1-5,10-11H,6-9,12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEPNNJYMNRRSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

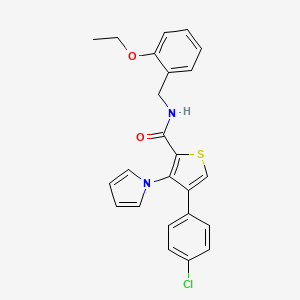

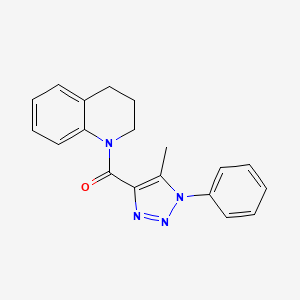

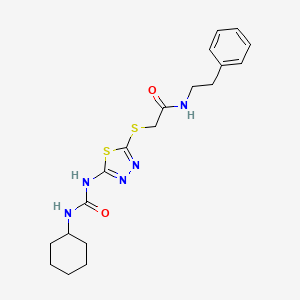

![3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)but-2-enamide](/img/structure/B2641976.png)

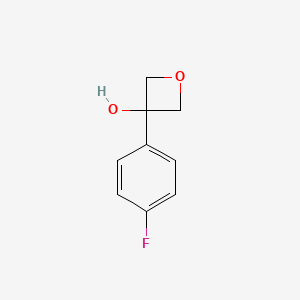

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2641988.png)